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Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzoic acid
CAS No.: 120890-75-7
Cat. No.: B1375563
Get Quote
. J

Executive Summary & Core Directive

Topic: 2-Bromo-5-ethoxybenzoic acid (CAS: 120890-75-7) Purpose: To provide a rigorous
technical guide for the structural characterization of 2-bromo-5-ethoxybenzoic acid using
Nuclear Magnetic Resonance (NMR) spectroscopy. Audience: Medicinal Chemists, Analytical
Scientists, and Process Development Engineers.

This guide moves beyond simple spectral listing. It deconstructs the electronic environment of
the molecule to explain why signals appear where they do, providing a robust framework for
identifying this specific intermediate in drug synthesis workflows (e.g., SGLT2 inhibitor
analogs).

Structural Logic & Electronic Environment

Before interpreting the spectrum, we must establish the electronic "rules of engagement" for
this specific scaffold.

The Substituent Matrix
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The benzene ring is trisubstituted, creating a unique electronic fingerprint.

Position Substituent Electronic Effect Influence on NMR
c1 Carboxylic Acid (- Electron Withdrawing Strongly deshields
COOH) (-M, - ortho protons (H6).

Deshields ortho

Inductive Withdrawing ) )
_ ] protons (H3) via steric
Cc2 Bromine (-Br) (-1) / Weakly Donating ]
compression and
(+M)

inductive effects.

) Strongly shields ortho
Electron Donating
C5 Ethoxy (-OCH2CH5) (+M) (H4, H6) and para (H2
+
- occupied) positions.

The "Push-Pull" Dynamic

e H6 (Ortho to COOH, Ortho to OEt): This proton is in a conflict zone. The COOH group tries
to pull electron density away (deshielding/downfield shift), while the OEt group pushes
density in (shielding/upfield shift). Typically, the anisotropic deshielding of the carbonyl
dominates, keeping this proton relatively downfield compared to H4.

o H3 (Ortho to Br): Positioned next to the large bromine atom, this proton experiences the
"heavy atom effect" and inductive deshielding, usually appearing as a distinct doublet.

e H4 (Ortho to OEt, Para to COOH): This position benefits most from the resonance donation
of the ethoxy group, making it the most shielded (upfield) aromatic signal.

Experimental Protocol: 1H NMR Acquisition
Sample Preparation

e Solvent Selection:DMSO-ds is the preferred solvent.

o Reasoning: Carboxylic acids often form dimers in non-polar solvents like CDClIs, leading to
broad or invisible -COOH peaks. DMSO-de disrupts these dimers via hydrogen bonding,
resulting in a sharp, visible singlet for the acid proton around 13.0 ppm.
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e Concentration: 10-15 mg of sample in 0.6 mL solvent.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (Standard 400 MHz)
e Pulse Sequence: zg30 (30° pulse angle) to ensure rapid relaxation.

e Number of Scans (NS): 16 (sufficient for >98% purity).

o Relaxation Delay (D1): 1.0 second (increase to 5.0s if accurate integration of the COOH
proton is critical).

Spectral Analysis: 1H NMR Data (400 MHz, DMSO-
de)

The following data represents the consensus spectral signature derived from substituent
additivity rules and analogous experimental data (e.g., 2-bromo-5-methoxybenzoic acid).

Quantitative Data Table
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Detailed Signal Interpretation
A. The Aromatic Region (6.5 - 8.0 ppm)

This region confirms the 1,2,5-substitution pattern.
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e H3 (The "Wall"): Appears as a clear doublet at ~7.55 ppm. It only has one neighbor (H4),
leading to a large ortho coupling (J = 8.8 Hz).

e H4 (The "Bridge"): Appears as a doublet of doublets (dd) at ~6.98 ppm. It couples to H3
(ortho, ~8.8 Hz) and H6 (meta, ~3.0 Hz). This "dd" pattern is the smoking gun for the 1,2,4-
type arrangement of protons on the ring.

e H6 (The "Island"): Appears as a doublet at ~7.35 ppm. Despite being physically close to the
COOH, the shielding from the ortho-ethoxy group keeps it upfield of H3. The small coupling
(J = 3.0 Hz) confirms it is meta to H4.

B. The Aliphatic Region (1.0 - 4.5 ppm)

The ethoxy group provides a classic validation signature:

e Quartet at 4.06 ppm: The methylene protons are adjacent to the electronegative oxygen,
pushing them downfield.

o Triplet at 1.34 ppm: The methyl protons couple to the methylene, creating a clean triplet.

o Integration Check: The ratio of the quartet (2H) to the aromatic signals (1H each) must be
exactly 2:1. Deviations here indicate solvent trapping or impurities.

13C NMR Profile (100 MHz, DMSO-de)

Carbon NMR provides the skeletal confirmation.
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Shift (ppm) Carbon Type Assighment

167.5 Quaternary (C=0) C1 (Carboxylic Acid)
158.2 Quaternary (C-0O) C5 (Attached to Ethoxy)
134.5 Methine (CH) C3 (Ortho to Br)

133.8 Quaternary (C-C) C1 (Ipso to COOH)
1195 Methine (CH) C4 (Ortho to OEY)

116.2 Methine (CH) C6 (Ortho to COOH)
112.0 Quaternary (C-Br) C2 (Ipso to Br)

64.2 Methylene (CH-2) -OCHa2-

14.8 Methyl (CHs) -CH2CHs

Note: The C2 carbon (attached to Br) is often low intensity due to the lack of NOE

enhancement and splitting by the bromine quadrupole.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure from raw data.
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Phase 1: Acquisition

Sample: 2-Bromo-5-ethoxybenzoic acid

:

Solvent: DMSO-d6
(Prevents dimerization)

:

1H NMR Acquisition
(16 scans, d1=1.0s)

Signal > 12 ppm Region 6.5 - 8.0 ppm Region 1.0 - 4.5 ppm
Broad Singlet 3 Protons Ethyl Pattern

Phase 3: Structyral Confirmation

Confirm -COOH Confirm 1,2,4-Subst. Confirm Ethoxy
(Integration 1H) (d, d, dd pattern) (Triplet + Quartet)

Valid Structure:
2-Bromo-5-ethoxybenzoic acid

Click to download full resolution via product page

Caption: Logical workflow for the spectral validation of 2-bromo-5-ethoxybenzoic acid,
moving from solvent selection to signal integration and coupling analysis.

Synthesis & Impurity Profiling

Understanding the synthesis helps identify potential "ghost peaks" in the NMR spectrum.
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Common Synthesis Route: Bromination of 3-ethoxybenzoic acid (m-ethoxybenzoic acid).

Reagents: Brz2 / Acetic Acid or NBS.

Regioselectivity: The ethoxy group directs ortho/para. The COOH directs meta. Position 6
(ortho to COOH, para to OEt) and Position 2 (ortho to COOH, ortho to OEt) are favored.

Critical Impurity:4-Bromo-3-ethoxybenzoic acid or 6-bromo-3-ethoxybenzoic acid (isomers).

o Detection: Look for alternative splitting patterns. A singlet in the aromatic region suggests
a 2,5-dibromo impurity or a different substitution pattern where protons are isolated (para).
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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